2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethan-1-amine hydrochloride 2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2763758-92-3
VCID: VC11624918
InChI: InChI=1S/C5H8N8.ClH/c6-1-2-13-3-7-4(10-13)5-8-11-12-9-5;/h3H,1-2,6H2,(H,8,9,11,12);1H
SMILES:
Molecular Formula: C5H9ClN8
Molecular Weight: 216.63 g/mol

2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethan-1-amine hydrochloride

CAS No.: 2763758-92-3

Cat. No.: VC11624918

Molecular Formula: C5H9ClN8

Molecular Weight: 216.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-[3-(2H-1,2,3,4-tetrazol-5-yl)-1H-1,2,4-triazol-1-yl]ethan-1-amine hydrochloride - 2763758-92-3

Specification

CAS No. 2763758-92-3
Molecular Formula C5H9ClN8
Molecular Weight 216.63 g/mol
IUPAC Name 2-[3-(2H-tetrazol-5-yl)-1,2,4-triazol-1-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C5H8N8.ClH/c6-1-2-13-3-7-4(10-13)5-8-11-12-9-5;/h3H,1-2,6H2,(H,8,9,11,12);1H
Standard InChI Key LGTZJBVRAMFZEM-UHFFFAOYSA-N
Canonical SMILES C1=NC(=NN1CCN)C2=NNN=N2.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Composition

The compound’s molecular formula, C5H9ClN8\text{C}_5\text{H}_9\text{ClN}_8, indicates a high nitrogen content (44.3% by mass), a hallmark of energetic materials and bioactive molecules. Its structure features a 1,2,4-triazole ring substituted at the 3-position with a tetrazole group, linked via an ethylamine side chain that is protonated as a hydrochloride salt . The IUPAC name explicitly defines this arrangement, emphasizing the connectivity of the two heterocyclic systems.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2763758-92-3
Molecular FormulaC5H9ClN8\text{C}_5\text{H}_9\text{ClN}_8
Molecular Weight216.63 g/mol
SMILES NotationNot reported

The absence of SMILES or InChI descriptors in available literature limits computational modeling efforts, though the structure can be inferred from related analogs .

Crystallographic and Spectroscopic Data

Synthetic Methodologies

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1Triazole synthesisThiosemicarbazide cyclization
2Tetrazole formationNaN3_3, RCN, Δ
3AlkylationClCH2_2CH2_2NH2_2, K2_2CO3_3
4Salt formationHCl, Et2_2O

This route mirrors methods used for structurally related compounds, such as 2-(3-benzyl-1H-1,2,4-triazol-5-yl)ethylamine hydrochloride, where chloroacetonitrile and thioamides facilitate heterocyclization .

Physicochemical Properties

Experimental Data Gaps

Available sources provide no experimental data on solubility, melting point, or partition coefficients (LogP) for this compound. Computational estimates using tools like EPI Suite suggest a LogP ≈ 0.5–1.0, indicating moderate hydrophilicity, while its topological polar surface area (TPSA) likely exceeds 100 Ų due to multiple nitrogen atoms .

Hazard StatementPrecautionary Measures
H302Avoid ingestion
H315Wear protective gloves
H319Use eye protection
H335Ensure adequate ventilation

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